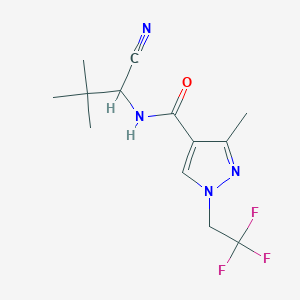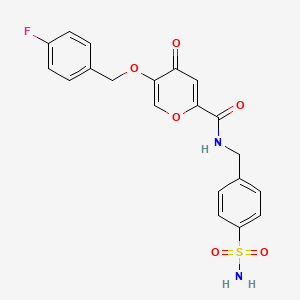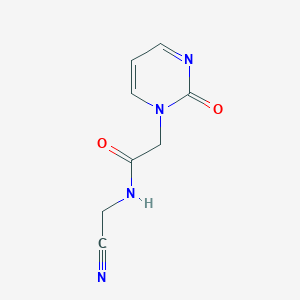
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide selectively inhibits JAK3 by binding to its ATP-binding pocket and preventing its activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling and immune cell development. By inhibiting JAK3, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide effectively reduces immune cell activation and cytokine production, leading to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to effectively reduce inflammation and immune cell activation in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3-mediated cytokine signaling pathways in various biological processes. However, its clinical development has been hampered by its potential side effects, including an increased risk of infections and malignancies. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has a short half-life and requires frequent dosing, which may limit its clinical utility.
Orientations Futures
There are several potential future directions for the development of JAK3 inhibitors, including the identification of more potent and selective compounds with improved pharmacokinetic properties. Additionally, JAK3 inhibitors may have potential applications in the treatment of various autoimmune and inflammatory diseases beyond rheumatoid arthritis and psoriasis, such as multiple sclerosis and systemic lupus erythematosus. Further research is needed to fully understand the potential therapeutic applications of JAK3 inhibitors and to address their potential side effects.
Méthodes De Synthèse
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with cyanomethyl bromide to yield N-(cyanomethyl)-2-oxo-1,2-dihydropyrimidine-4-carboxamide. The resulting compound is then treated with acetic anhydride to form N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and immune cell activation by inhibiting JAK3-mediated cytokine signaling pathways.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-2-4-10-7(13)6-12-5-1-3-11-8(12)14/h1,3,5H,4,6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNIUJTQMFZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

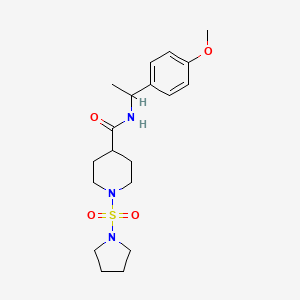

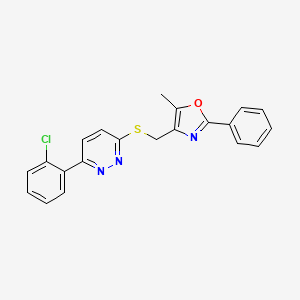
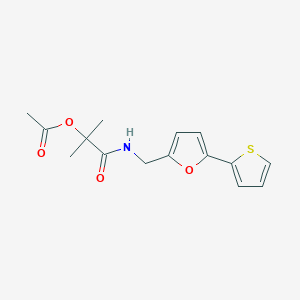
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
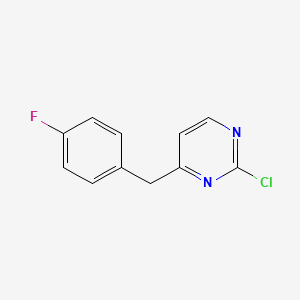
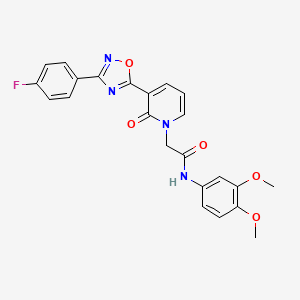
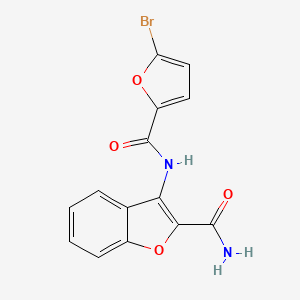
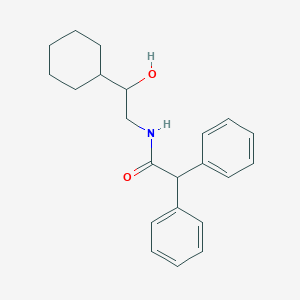
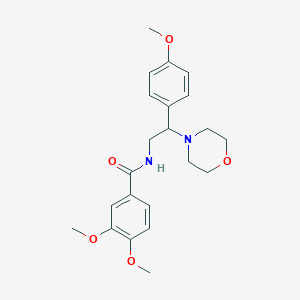
![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
